GSK 3008348

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

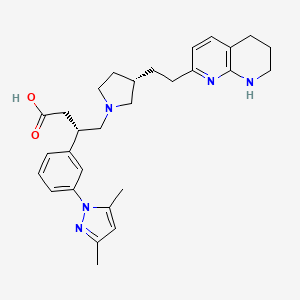

C29H37N5O2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |

InChI |

InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1 |

InChI Key |

ZMXBIIQMSGOIRZ-WIOPSUGQSA-N |

Isomeric SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

GSK3008348: A Potent and Selective Modulator of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK3008348 is a novel, potent, and selective small molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β).[1][2] Developed as an inhaled therapeutic for idiopathic pulmonary fibrosis (IPF), GSK3008348 has demonstrated significant potential in preclinical models by effectively reducing TGF-β signaling to normal levels.[2][3] This document provides a comprehensive technical overview of GSK3008348, including its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a central driver in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] The αvβ6 integrin, which is significantly upregulated in IPF lung tissue, plays a pivotal role in the activation of latent TGF-β.[1][5] GSK3008348, an RGD-mimetic, has been specifically designed to target and inhibit the αvβ6 integrin, thereby preventing the release of active TGF-β and attenuating downstream pro-fibrotic signaling.[3]

Mechanism of Action

GSK3008348 functions as a high-affinity antagonist of the αvβ6 integrin.[6] By binding to αvβ6, it blocks the interaction with the latency-associated peptide (LAP) of the latent TGF-β complex. This prevents the conformational change required for the release and activation of mature TGF-β. Furthermore, studies in human lung epithelial cells have shown that GSK3008348 induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin, leading to a prolonged inhibition of TGF-β signaling.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GSK3008348 from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/Cell Line | Reference |

| αvβ6 IC50 | 1.50 nM | - | [7] |

| αvβ1 IC50 | 2.83 nM | - | [7] |

| αvβ3 IC50 | 12.53 nM | - | [7] |

| αvβ5 IC50 | 4.00 nM | - | [7] |

| αvβ8 IC50 | 2.26 nM | - | [7] |

| αvβ6 pKi | 10.4 | - | [6] |

| αvβ6 pKi (low protein) | 11.0 | - | [6] |

| Cell Adhesion pIC50 | 8.4 | - | [6] |

| Receptor Internalization pEC50 | 9.8 | Primary Lung Epithelial Cells | [6] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Terminal Elimination Half-life (T½) | 7.95 - 10.2 hours | Human (Healthy Volunteers) | [1][8] |

| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Human (Healthy Volunteers) | [1][8] |

| Receptor Dissociation Half-life | ~9 hours | In vitro | [1] |

| Integrin Internalization Half-life (t½) | 2.6 ± 0.5 minutes | NHBE cells | [3] |

| Integrin Return to Cell Surface Half-life (t½) | 11.0 ± 1.9 hours | NHBE cells | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of GSK3008348 have been reported in the literature. Below are summaries of key methodologies.

Radioligand Binding Assay

To determine the binding affinity (Ki) of GSK3008348 for αvβ6 and other integrins, a competitive radioligand binding assay is employed. The assay typically involves incubating a known concentration of a radiolabeled ligand that binds to the integrin of interest with varying concentrations of the unlabeled test compound (GSK3008348). The amount of bound radioligand is then measured, and the data are used to calculate the IC50 value, which is subsequently converted to a Ki value using the Cheng-Prusoff equation. A more sensitive version of this assay with a lower protein concentration can be used to determine a more precise affinity.[6]

Cell Adhesion Assay

The potency of GSK3008348 in inhibiting integrin-mediated cell adhesion is assessed using a cell adhesion assay. This involves coating plates with an integrin ligand, such as fibronectin or LAP. Cells expressing the target integrin (e.g., αvβ6) are then added to the wells in the presence of varying concentrations of GSK3008348. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, typically using a colorimetric or fluorescent method. The results are used to determine the pIC50 value.[6]

In Vivo Murine Bleomycin-Induced Lung Fibrosis Model

To evaluate the in vivo efficacy of GSK3008348, the bleomycin-induced lung fibrosis model in mice is commonly used. In this model, mice are administered bleomycin intratracheally to induce lung injury and subsequent fibrosis. GSK3008348 is then administered, often via inhalation or oropharyngeal aspiration, to assess its ability to mitigate the fibrotic response. Key endpoints measured in this model include lung collagen deposition, levels of fibrotic markers in serum (e.g., C3M), and assessment of downstream TGF-β signaling in lung tissue.[2][3]

Phase 1 Clinical Trial in Healthy Volunteers

The safety, tolerability, and pharmacokinetics of GSK3008348 in humans were evaluated in a randomized, double-blind, placebo-controlled, single ascending dose study in healthy participants.[1][9] Subjects received single inhaled doses of GSK3008348 or placebo. Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined by measuring plasma concentrations of GSK3008348 at various time points post-dose.[1][8]

Visualizations

TGF-β Signaling Pathway and GSK3008348 Intervention

References

- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK3008348: A Selective RGD-Mimetic Antagonist of the αvβ6 Integrin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, a member of the arginyl-glycinyl-aspartic acid (RGD)-binding family of transmembrane glycoprotein receptors.[1] As an RGD-mimetic, GSK3008348 structurally mimics the RGD amino acid motif, which is the recognition sequence for many integrins.[2] This compound has been investigated as a potential therapeutic agent, particularly for idiopathic pulmonary fibrosis (IPF), due to the critical role of the αvβ6 integrin in the activation of transforming growth factor-β (TGF-β), a key pro-fibrotic mediator.[1][3] This technical guide provides a comprehensive overview of GSK3008348, including its binding characteristics, mechanism of action, experimental protocols, and pharmacokinetic profile.

Quantitative Data

The following tables summarize the key quantitative data for GSK3008348, facilitating a clear comparison of its biochemical and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Selectivity

| Integrin Subtype | Assay Type | Parameter | Value | Fold Selectivity vs. αvβ6 |

| αvβ6 | Radioligand Binding (human IPF lung) | pKD | 11.3 | - |

| αvβ6 | Radioligand Binding | pKi | 11 | - |

| αvβ6 | Cell Adhesion (K562 cells) | pIC50 | 8.4 | - |

| αvβ6 | Fluorescence Polarisation | pIC50 | 8.1 | - |

| αvβ1 | Cell Adhesion | IC50 | 2.83 nM | ~530x |

| αvβ3 | Cell Adhesion (K562 cells) | pIC50 | 6.0 | ~2512x |

| αvβ3 | Cell Adhesion | IC50 | 12.53 nM | ~8353x |

| αvβ5 | Cell Adhesion (K562 cells) | pIC50 | 6.9 | ~316x |

| αvβ5 | Cell Adhesion | IC50 | 4.00 nM | ~2667x |

| αvβ8 | Cell Adhesion (K562 cells) | pIC50 | 7.7 | ~50x |

| αvβ8 | Cell Adhesion | IC50 | 2.26 nM | ~1507x |

| α5β1 | Radioligand Binding | - | - | 6667x[3] |

| α8β1 | Radioligand Binding | - | - | 17x[3] |

| αIIbβ3 | - | - | Minimal activity up to 10 μM | -[3] |

Data compiled from multiple sources.[3][4][5]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Species/System | Value |

| Dissociation Half-life (from αvβ6) | In vitro | ~7-9 hours |

| αvβ6 Internalization (t1/2) | Primary human lung epithelial cells | 2.6 ± 0.5 min |

| αvβ6 Return to Cell Surface (t1/2) | Primary human lung epithelial cells | 11.0 ± 1.9 h |

| pSMAD2 Inhibition (IC50) | In vitro | ~1 nM |

| Maximum Plasma Concentration (Tmax) | Healthy Humans (inhaled) | ~30 minutes |

| Terminal Elimination Half-life | Healthy Humans (inhaled) | 7.95 - 10.2 hours |

| Bioavailability (pulmonary) | Rat (intratracheal) | ~21% |

| Bioavailability (pulmonary) | Rat (nebulized) | ~54% |

Data compiled from multiple sources.[3][6][7][8]

Mechanism of Action & Signaling Pathway

GSK3008348 exerts its therapeutic effect by targeting the αvβ6 integrin, which is a key activator of latent TGF-β.[7] In fibrotic diseases like IPF, αvβ6 expression is significantly upregulated on epithelial cells.[1] The integrin binds to the RGD motif within the Latency Associated Peptide (LAP) of the latent TGF-β complex. This binding induces a conformational change that releases active TGF-β.[2]

Active TGF-β then binds to its receptor (TGF-βR), initiating a downstream signaling cascade. This involves the phosphorylation of SMAD2 and SMAD3 proteins.[7] Phosphorylated SMADs (pSMADs) then translocate to the nucleus, where they act as transcription factors to promote the expression of pro-fibrotic genes, leading to collagen deposition and tissue scarring.[7]

GSK3008348, as a potent and selective antagonist of αvβ6, competitively inhibits the binding of the latent TGF-β complex to the integrin.[3] This blockade prevents the activation of TGF-β, thereby suppressing the subsequent phosphorylation of SMAD2 and mitigating the fibrotic process.[3][5] Furthermore, binding of GSK3008348 to αvβ6 induces the rapid internalization and lysosomal degradation of the integrin, leading to a prolonged duration of action.[3][9]

References

- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

Technical Whitepaper: Binding Affinity and Kinetics of GSK3008348 with αvβ6 Integrin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK3008348 is a potent and highly selective small molecule antagonist of the αvβ6 integrin, a receptor implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] This document provides a comprehensive technical overview of the binding characteristics of GSK3008348 to the αvβ6 integrin. It details the compound's high-affinity binding, its kinetic profile, and its remarkable selectivity over other RGD-binding integrins. Furthermore, this guide outlines the key experimental methodologies used to derive these parameters and illustrates the associated molecular pathways and experimental workflows.

Introduction to GSK3008348 and αvβ6 Integrin

The αvβ6 integrin is an epithelial-specific transmembrane receptor that plays a crucial role in cell adhesion and signaling.[2] A primary function of αvβ6 is the activation of transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine.[3] In healthy adult tissue, αvβ6 expression is generally low but becomes significantly upregulated during tissue remodeling, wound healing, and in diseases like IPF and cancer. GSK3008348 is an arginine-glycine-aspartic acid (RGD)-mimetic designed to competitively inhibit the binding of natural ligands to αvβ6, thereby blocking TGF-β activation and downstream fibrotic signaling.[3][4] Developed as an inhaled therapeutic for IPF, its pharmacological profile is characterized by high affinity, slow dissociation, and induction of receptor internalization, leading to a prolonged duration of action.[1]

Quantitative Binding Data

The interaction between GSK3008348 and αvβ6 integrin has been rigorously quantified through various in vitro assays. The data consistently demonstrate a high-affinity binding profile.

Binding Affinity

The affinity of GSK3008348 for αvβ6 has been measured using radioligand binding and cell adhesion assays, yielding values in the picomolar to low nanomolar range.

| Parameter | Value | Assay Type | Notes |

| pKi | 11.0 | Radioligand Binding Assay | High-sensitivity assay with 75 pM protein concentration.[1] |

| pKi | 10.4 | Radioligand Binding Assay | Standard assay conditions.[1] |

| pKD | 11.0 (KD: 9.5 pM) | Saturation Binding ([³H]GSK3008348) | Performed on normal human lung tissue membranes.[5] |

| pKD | 11.1 (KD: 4.8 pM) | Saturation Binding ([³H]GSK3008348) | Performed on IPF human lung tissue membranes.[5] |

| pIC50 | 8.4 | Cell Adhesion Assay (K562 cells) | Measures functional antagonism of cell adhesion.[1][6] |

| IC50 | ~1 nM | phosphoSMAD2 Inhibition Assay | Measured in precision-cut lung slices from IPF patients. |

Binding Selectivity

A critical feature of GSK3008348 is its high selectivity for αvβ6 over other RGD-binding integrins, which minimizes potential off-target effects.

| Integrin Subtype | pKi / pIC50 | Fold Selectivity vs. αvβ6 |

| αvβ1 | - | >190-fold |

| αvβ3 | pIC50 = 6.0 | >3375-fold |

| αvβ5 | pIC50 = 6.9 | >1000-fold |

| αvβ8 | pIC50 = 7.7 | >182-fold |

| α5β1 | - | 6667-fold |

| α8β1 | - | 17-fold |

| αIIbβ3 | - | Minimal activity up to 10 μM |

(Data compiled from multiple sources).[1][3][5][6]

Binding and Receptor Internalization Kinetics

GSK3008348 exhibits a slow dissociation rate, contributing to its prolonged pharmacodynamic effect. High-affinity binding also induces rapid receptor internalization and subsequent degradation.

| Kinetic Parameter | Value | Method |

| Dissociation Half-life (t½) | ~7 hours | Dissociation Binding Kinetics |

| Internalization pEC50 | 9.8 | Flow Cytometry (Primary Lung Epithelial Cells)[1] |

| Internalization Half-life (t½) | 2.6 ± 0.5 minutes | Flow Cytometry (NHBE cells)[3][5] |

| Receptor Return Half-life (t½) | 11.0 ± 1.9 hours | Flow Cytometry (NHBE cells)[3][5] |

(Data compiled from multiple sources).[1][3][5]

Signaling Pathway and Mechanism of Action

GSK3008348 exerts its therapeutic effect by interrupting the αvβ6-mediated activation of TGF-β. This process involves several key steps which are illustrated in the diagrams below.

Caption: αvβ6-Mediated TGF-β Activation and Inhibition by GSK3008348.

The binding of GSK3008348 to αvβ6 not only prevents TGF-β activation but also triggers the rapid internalization of the integrin complex, effectively removing it from the cell surface and targeting it for lysosomal degradation. This dual mechanism contributes to a sustained inhibition of pro-fibrotic signaling.

Caption: Logical Flow of GSK3008348's Cellular Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize the binding of GSK3008348 to αvβ6 integrin.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (GSK3008348) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Purified soluble human αvβ6 integrin protein.

-

Radioligand (e.g., [³H]GSK3008348).

-

Unlabeled GSK3008348.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates and filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Scintillation counter and fluid.

Procedure:

-

Preparation: Serially dilute unlabeled GSK3008348 in Assay Buffer to create a range of competitor concentrations.

-

Reaction Setup: In a 96-well plate, add in order:

-

50 µL of Assay Buffer.

-

50 µL of diluted unlabeled GSK3008348 or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

50 µL of radioligand ([³H]GSK3008348) at a concentration near its Kd.

-

50 µL of purified αvβ6 integrin protein in Assay Buffer.

-

-

Incubation: Incubate the plate for 4-6 hours at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mat.

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled GSK3008348. Calculate the IC50 value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Cell Adhesion Assay

This functional assay measures the ability of GSK3008348 to inhibit αvβ6-mediated cell adhesion to its ligand, typically fibronectin or LAP.

Materials:

-

Cells expressing αvβ6 integrin (e.g., K562-αvβ6 transfectants).

-

Adhesion Substrate: Fibronectin or Latency-Associated Peptide (LAP).

-

Assay Medium: Serum-free cell culture medium.

-

Blocking Buffer: 1% BSA in PBS.

-

GSK3008348.

-

Cell stain (e.g., Calcein-AM or Crystal Violet).

-

96-well tissue culture plates.

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with the adhesion substrate (e.g., 10 µg/mL fibronectin) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with Blocking Buffer for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Label cells with Calcein-AM, if using a fluorescence-based readout. Resuspend cells in Assay Medium.

-

Treatment: Pre-incubate the cells with various concentrations of GSK3008348 for 30 minutes at 37°C.

-

Adhesion: Add the treated cell suspension to the coated and blocked wells. Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells 2-3 times with Assay Medium to remove non-adherent cells.

-

Quantification:

-

Fluorescence: Read the plate on a fluorescence plate reader.

-

Crystal Violet: Fix the remaining cells with 4% paraformaldehyde, stain with 0.5% crystal violet, wash, and solubilize the dye. Read absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of adhesion relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of GSK3008348.

Flow Cytometry for Receptor Internalization

This assay quantifies the ligand-induced internalization of αvβ6 from the cell surface.

Materials:

-

Normal Human Bronchial Epithelial (NHBE) cells or other αvβ6-expressing cells.

-

GSK3008348.

-

Primary antibody against the β6 subunit (PE-conjugated).

-

FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Culture: Grow NHBE cells to near confluency.

-

Treatment: Treat cells with a saturating concentration of GSK3008348 (e.g., 250 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

Cell Detachment: Gently detach cells using Trypsin-EDTA and neutralize with medium.

-

Staining: Wash the cells with cold FACS buffer. Incubate the cells with a PE-conjugated anti-β6 antibody on ice for 30-60 minutes in the dark to label the remaining surface-expressed integrins.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the PE signal. The decrease in MFI over time relative to the untreated control (t=0) reflects the extent of receptor internalization. Calculate the internalization half-life (t½) from the resulting kinetic curve.

Conclusion

The data presented in this whitepaper firmly establish GSK3008348 as a high-affinity, highly selective, and potent antagonist of the αvβ6 integrin. Its slow dissociation kinetics and ability to induce rapid and prolonged receptor internalization provide a strong pharmacological basis for its development as a therapeutic for fibrotic diseases. The detailed protocols and illustrated pathways herein serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and fibrosis.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of GSK3008348: An In-Depth Technical Guide for Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on GSK3008348, a selective small molecule inhibitor of the αvβ6 integrin, for the treatment of idiopathic pulmonary fibrosis (IPF). This document details the compound's mechanism of action, key preclinical data from in vitro and in vivo models, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Targeting the αvβ6-TGFβ Axis

GSK3008348 is an RGD-mimetic compound that acts as a potent and selective antagonist of the αvβ6 integrin.[1] In the context of IPF, the αvβ6 integrin is significantly upregulated on alveolar epithelial cells and plays a crucial role in the activation of transforming growth factor-beta (TGFβ), a central mediator of fibrosis.[2][3] By binding to αvβ6, GSK3008348 prevents the integrin from activating latent TGFβ, thereby inhibiting downstream pro-fibrotic signaling pathways. This targeted approach aims to reduce collagen deposition and halt the progression of lung fibrosis.[4]

A key aspect of GSK3008348's mechanism is the induction of rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin in lung epithelial cells.[4] This leads to a prolonged inhibition of TGFβ signaling, suggesting a durable anti-fibrotic effect.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of GSK3008348.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species/System | Reference |

| αvβ6 Binding Affinity (pKi) | 10.4 - 11.0 | Human | [5] |

| αvβ6 Binding Affinity (pKD) | 11.3 ± 0.07 | Human IPF Lung Tissue | [6] |

| αvβ6 Cell Adhesion (pIC50) | 8.4 | Human | [5] |

| αvβ6 Internalization (pEC50) | 9.8 | Primary Lung Epithelial Cells | [5] |

| Selectivity over αvβ1 | >1000-fold | Human | |

| Selectivity over αvβ3 | >3375-fold | Human | |

| Selectivity over αvβ5 | >1000-fold | Human | |

| Selectivity over α5β1 | >1000-fold | Human | |

| Selectivity over αIIbβ3 | >1000-fold | Human |

Table 2: In Vitro Cellular Activity

| Parameter | Value | Cell Type | Reference |

| αvβ6 Internalization Half-life (t1/2) | 2.6 ± 0.5 min | Primary Human Lung Epithelial Cells | [6] |

| αvβ6 Return to Cell Surface Half-life (t1/2) | 11.0 ± 1.9 h | Primary Human Lung Epithelial Cells | [6] |

| pSMAD2 Inhibition (IC50) | ~1 nM | IPF Precision-Cut Lung Slices | [5] |

Table 3: In Vivo Efficacy in Murine Bleomycin Model

| Parameter | Treatment | Outcome | Reference |

| Lung Collagen Deposition | GSK3008348 (1 mg/kg, intranasal) | Significant reduction | [6] |

| Serum C3M Levels | GSK3008348 | Reduction | [4] |

| TGFβ Signaling (pSMAD2) | GSK3008348 | Prolonged inhibition | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK3008348 and a typical preclinical experimental workflow.

Caption: Mechanism of action of GSK3008348 in inhibiting IPF.

Caption: Preclinical development workflow for GSK3008348 in IPF.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of GSK3008348 for αvβ6 and other RGD-binding integrins.

Materials:

-

Membrane preparations from human IPF lung tissue or cells expressing specific integrins.

-

[³H]-GSK3008348 as the radioligand.

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate a fixed concentration of [³H]-GSK3008348 with membrane preparations in the binding buffer.

-

For competition binding, add increasing concentrations of unlabeled GSK3008348 or other test compounds.

-

Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

αvβ6 Internalization Assay (Flow Cytometry)

Objective: To quantify the rate and extent of GSK3008348-induced αvβ6 integrin internalization in human lung epithelial cells.

Materials:

-

Primary human lung epithelial cells.

-

GSK3008348.

-

Phycoerythrin (PE)-conjugated anti-β6 antibody.

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Flow cytometer.

Protocol:

-

Culture human lung epithelial cells to confluence.

-

Treat cells with GSK3008348 at various concentrations and for different time points.

-

Detach cells using a non-enzymatic cell dissociation solution.

-

Stain the cells with a PE-conjugated anti-β6 antibody on ice to label surface-expressed integrins.

-

Wash the cells with cold flow cytometry buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in mean fluorescence intensity indicates internalization of the αvβ6 integrin.

-

Calculate the half-life (t1/2) of internalization from the time-course data.

Murine Bleomycin-Induced Lung Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of GSK3008348.

Animal Model:

-

Male C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

Protocol:

-

Anesthetize the mice.

-

Instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) intratracheally or oropharyngeally to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.

-

Administer GSK3008348 or vehicle via the desired route (e.g., intranasal, intratracheal, or systemic) at specified doses and frequencies, starting at a predetermined time point post-bleomycin challenge (for therapeutic treatment models).

-

At the end of the study period (typically 14-28 days), euthanize the mice and collect lung tissue and blood.

-

Efficacy Readouts:

-

Histology: Process lung tissue for histological staining (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Collagen Content: Quantify total lung collagen by measuring hydroxyproline levels in lung homogenates.

-

Biomarkers: Measure levels of relevant biomarkers in serum or bronchoalveolar lavage fluid (e.g., C3M, a marker of collagen type III degradation).

-

Target Engagement/Pharmacodynamics: Assess the levels of phosphorylated SMAD2 (pSMAD2) in lung tissue lysates via Western blot or immunohistochemistry to confirm inhibition of TGFβ signaling.

-

This guide provides a foundational understanding of the preclinical research supporting the development of GSK3008348 for idiopathic pulmonary fibrosis. The presented data and methodologies highlight the compound's potent and selective mechanism of action and its promising anti-fibrotic effects in disease-relevant models.

References

- 1. Where do we go from here? Clinical drug development in idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 2. Idiopathic pulmonary fibrosis therapy development: a clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Challenges for Clinical Drug Development in Pulmonary Fibrosis [frontiersin.org]

- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLOG | Challenges and perspectives in the preclinical development of therapeutic agents against lung fibrosis [oncodesign-services.com]

- 6. What drugs are in development for Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]

In-Depth Technical Guide to GSK3008348: An Investigational αvβ6 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK3008348, a novel, potent, and selective small molecule antagonist of the αvβ6 integrin. It is intended to serve as a core resource for researchers and professionals involved in drug development, particularly in the context of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).

Core Compound Identifiers and Nomenclature

GSK3008348 has been identified in scientific literature and chemical databases under several names and reference numbers. A clear understanding of these identifiers is crucial for accurate literature searches and data correlation.

| Identifier Type | Identifier |

| Development Name | GSK3008348 |

| Synonyms | GSK-3008348, Integrin Antagonist 1 |

| Chemical Name | (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid[1] |

| CAS Number | 1629249-33-7[2][3] |

| GtoPdb Ligand ID | 12736[4] |

Quantitative Pharmacological Data

GSK3008348 is a high-affinity antagonist of the αvβ6 integrin. Its potency and selectivity have been characterized across various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay Type | Target | Notes |

| pKi | 11.0 | Radioligand Binding Assay | αvβ6 Integrin | High sensitivity assay with 75 pM protein concentration.[2] |

| pKi | 10.4 | Radioligand Binding Assay | αvβ6 Integrin | |

| Ki | 0.01 nM | Radioligand Binding Assay | αvβ6 Integrin | [3] |

| pIC50 | 8.4 | Cell Adhesion Assay | αvβ6 Integrin | [2] |

| IC50 | 1.50 nM | Not Specified | αvβ6 Integrin | [5] |

| IC50 | 3.9 nM | Cell Adhesion Assay | αvβ1 Integrin | [3] |

| IC50 | 50 nM | Cell Adhesion Assay | αvβ3 Integrin | [3] |

| IC50 | 126 nM | Cell Adhesion Assay | αvβ5 Integrin | [3] |

| IC50 | 16 nM | Cell Adhesion Assay | αvβ8 Integrin | [3] |

| Dissociation Half-life (t1/2) | ~7 hours | Not Specified | αvβ6 Integrin | [2] |

| Internalization Half-life (t1/2) | 2.6 ± 0.5 min | Flow Cytometry | αvβ6 Integrin (in NHBE cells) | [1] |

| Receptor Return Half-life (t1/2) | 11.0 ± 1.9 h | Flow Cytometry | αvβ6 Integrin (in NHBE cells) | [1] |

Mechanism of Action and Signaling Pathway

GSK3008348 is an RGD-mimetic compound that competitively inhibits the binding of the latency-associated peptide (LAP) of TGF-β to the αvβ6 integrin.[4] This integrin is a key activator of latent TGF-β, a central mediator in the pathogenesis of fibrosis. By blocking this interaction, GSK3008348 prevents the conformational change in the latent TGF-β complex that is necessary for the release of active TGF-β. The subsequent reduction in active TGF-β leads to decreased downstream signaling through the SMAD pathway, ultimately inhibiting fibroblast differentiation and extracellular matrix deposition. Furthermore, binding of GSK3008348 to the αvβ6 integrin on human lung epithelial cells induces the rapid internalization and lysosomal degradation of the integrin, leading to a prolonged inhibition of TGF-β signaling.[1]

Key Experimental Protocols

The pharmacological properties of GSK3008348 have been elucidated through a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK3008348 for various integrins.

-

Materials:

-

Recombinant soluble integrin proteins (αvβ6, αvβ1, αvβ3, αvβ5, αvβ8, α5β1, α8β1, and αIIbβ3).

-

Radioligand, e.g., [3H]A20FMDV2.

-

Unlabeled GSK3008348 at varying concentrations.

-

Binding buffer.

-

96-well plates.

-

Scintillation counter.

-

-

Method:

-

In a 96-well plate, combine the purified integrin, varying concentrations of unlabeled GSK3008348, and a fixed concentration of the radioligand in binding buffer.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand, typically by filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 is determined by fitting the data to a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

-

Cell Adhesion Assay

This assay measures the ability of GSK3008348 to inhibit integrin-mediated cell adhesion.

-

Materials:

-

Cells expressing the integrin of interest.

-

96-well plates coated with the integrin's ligand (e.g., fibronectin).

-

GSK3008348 at varying concentrations.

-

Cell culture medium.

-

Staining agent (e.g., crystal violet).

-

Plate reader.

-

-

Method:

-

Coat 96-well plates with the appropriate ligand and block non-specific binding sites.

-

Pre-incubate cells with varying concentrations of GSK3008348.

-

Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

-

Wash the wells to remove non-adherent cells.

-

Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).

-

Solubilize the dye and measure the absorbance using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell adhesion against the concentration of GSK3008348.

-

In Vivo Bleomycin-Induced Lung Fibrosis Model

This animal model is a standard for evaluating the anti-fibrotic potential of therapeutic agents.

-

Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

-

Method:

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice. Control animals receive saline.

-

Treatment: GSK3008348 is administered, often via inhalation or intranasally, at various doses and time points post-bleomycin challenge. A vehicle control group is also included.

-

Assessment of Fibrosis: At a predetermined time point (e.g., day 14 or 21), the mice are euthanized, and the lungs are harvested.

-

Endpoints:

-

Histology: Lung sections are stained with Masson's trichrome or Sirius Red to visualize collagen deposition and assess the extent of fibrosis.

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline.

-

Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-SMA) is measured by qPCR.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.

-

-

Conclusion

GSK3008348 is a well-characterized and highly potent inhibitor of the αvβ6 integrin with a clear mechanism of action. The comprehensive data available on its pharmacology, coupled with established experimental protocols, provide a solid foundation for its continued investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases. This technical guide serves as a centralized resource to aid researchers in designing and interpreting studies involving this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]

Methodological & Application

Application Notes and Protocols for GSK3008348 In Vitro Assays in Human Lung Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of GSK3008348, a potent and selective inhibitor of the αvβ6 integrin, in human lung epithelial cells. The methodologies described are based on publicly available research and are intended to guide the investigation of GSK3008348's mechanism of action, specifically its ability to induce αvβ6 integrin internalization and inhibit downstream pro-fibrotic signaling.

Introduction

GSK3008348 is a small molecule antagonist of the αvβ6 integrin, a transmembrane receptor that is a key activator of Transforming Growth Factor-β (TGF-β), a central mediator in the pathogenesis of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[1][2][3][4] Upregulated expression of the αvβ6 integrin is observed in the epithelial cells of IPF lungs.[5] By binding to αvβ6, GSK3008348 prevents the activation of latent TGF-β, thereby reducing downstream pro-fibrotic signaling.[1][4][6] A key feature of GSK3008348's mechanism is the induction of rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin in human lung epithelial cells.[1][3]

Data Summary

The following tables summarize the quantitative data reported for GSK3008348 in various in vitro assays.

Table 1: Potency and Selectivity of GSK3008348

| Target | Assay Type | Species | IC50 (nM) | pIC50 | pKi |

| αvβ6 | Cell Adhesion | Human | - | 8.4 | - |

| αvβ6 | Radioligand Binding | Human | 1.50 | 8.1 | 10.4 |

| αvβ1 | - | - | 2.83 | - | - |

| αvβ3 | Cell Adhesion | Human | 12.53 | 6.0 | - |

| αvβ5 | Cell Adhesion | Human | 4.00 | 6.9 | - |

| αvβ8 | Cell Adhesion | Human | 2.26 | 7.7 | - |

Data sourced from MedchemExpress and InvivoChem.[7][8]

Table 2: Kinetics of GSK3008348-Induced αvβ6 Integrin Internalization and Recycling in Normal Human Bronchial Epithelial (NHBE) Cells

| Process | Parameter | Value |

| Internalization | t½ | 2.6 ± 0.5 min |

| Return to Cell Surface (post-washout) | t½ | 11.0 ± 1.9 h |

Data sourced from a study published on ResearchGate.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by GSK3008348 and a general workflow for its in vitro characterization.

Caption: GSK3008348 inhibits TGF-β activation by targeting αvβ6 integrin.

Caption: General workflow for in vitro characterization of GSK3008348.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of GSK3008348 on human lung epithelial cells.

Protocol 1: αvβ6 Integrin Internalization Assay by Flow Cytometry

Objective: To quantify the GSK3008348-induced internalization of αvβ6 integrin on the surface of human lung epithelial cells.

Materials:

-

Normal Human Bronchial Epithelial (NHBE) cells

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

GSK3008348

-

Phycoerythrin (PE)-conjugated anti-human β6 integrin antibody

-

PE-conjugated isotype control antibody

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Culture: Culture NHBE cells in BEGM according to the supplier's instructions.

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells with ice-cold flow cytometry buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

-

Treatment: Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate. Add GSK3008348 at various concentrations (e.g., 0.1 nM to 1 µM) and incubate for the desired time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).

-

Antibody Staining: After incubation, wash the cells twice with ice-cold flow cytometry buffer by centrifugation (300 x g, 5 minutes). Resuspend the cell pellets in 100 µL of flow cytometry buffer containing the PE-conjugated anti-human β6 integrin antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with ice-cold flow cytometry buffer.

-

Flow Cytometry Analysis: Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the PE signal.

-

Data Analysis: The percentage of αvβ6 internalization can be calculated using the following formula: % Internalization = (1 - (MFI of treated cells - MFI of isotype) / (MFI of untreated cells - MFI of isotype)) * 100

Protocol 2: αvβ6 Integrin Degradation Assay by High-Content Screening

Objective: To visualize and quantify the degradation of αvβ6 integrin following treatment with GSK3008348.

Materials:

-

NHBE cells or other suitable human lung epithelial cell line (e.g., A549)

-

Appropriate cell culture medium

-

GSK3008348

-

Chloroquine (lysosomal degradation inhibitor, as a control)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against β6 integrin

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (nuclear stain)

-

96-well clear-bottom imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed NHBE cells into a 96-well clear-bottom imaging plate and allow them to adhere overnight.

-

Treatment: Treat the cells with GSK3008348 at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control and a co-treatment with chloroquine to confirm lysosomal degradation.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-β6 integrin antibody overnight at 4°C. The following day, wash the cells and incubate with the Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Imaging: Wash the cells and acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity of the β6 integrin staining per cell. The reduction in fluorescence intensity in GSK3008348-treated cells compared to control cells indicates integrin degradation.

Protocol 3: Inhibition of TGF-β-Induced Pro-fibrotic Gene Expression

Objective: To assess the functional consequence of GSK3008348 treatment on TGF-β-induced expression of pro-fibrotic markers like fibronectin and collagen.

Materials:

-

Human bronchial epithelial cells (e.g., 16HBE-14o or primary HBECs)

-

Appropriate cell culture medium

-

GSK3008348

-

Recombinant human TGF-β1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for fibronectin (FN1), collagen type I (COL1A1), and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for fibronectin or collagen

Procedure (for qPCR):

-

Cell Culture and Treatment: Culture human bronchial epithelial cells to confluence. Pre-treat the cells with GSK3008348 for 1 hour.

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours. Include untreated and TGF-β1 only controls.

-

RNA Extraction and cDNA Synthesis: Lyse the cells and extract total RNA using a commercial kit. Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative PCR using primers for FN1, COL1A1, and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the TGF-β1 stimulated control.

Procedure (for ELISA):

-

Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 as for qPCR, but collect the cell culture supernatants after the stimulation period.

-

ELISA: Perform an ELISA for fibronectin or collagen on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of the target protein and compare the results from GSK3008348-treated wells to the TGF-β1 stimulated control.

Protocol 4: Cell Adhesion Assay

Objective: To determine the potency of GSK3008348 in inhibiting the adhesion of αvβ6-expressing cells to its ligand.

Materials:

-

K562 cells stably expressing human αvβ6 integrin (or other suitable cell line)

-

Cell culture medium

-

GSK3008348

-

Fibronectin or a specific αvβ6 ligand for coating

-

96-well plates

-

BSA (for blocking)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 20 µg/mL) or another αvβ6 ligand overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation and Treatment: Harvest αvβ6-expressing K562 cells and resuspend them in serum-free medium. Incubate the cells with various concentrations of GSK3008348 for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension to the coated and blocked wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde, stain with Crystal Violet for 10 minutes, and wash with water. Solubilize the stain with 1% SDS and measure the absorbance at 550 nm using a plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of GSK3008348 and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. pubcompare.ai [pubcompare.ai]

- 8. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

Application Notes and Protocols for GSK3008348 in a Bleomycin-Induced Lung Fibrosis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is a key activator of transforming growth factor-β (TGF-β), a central cytokine in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][2] In preclinical studies, GSK3008348 has demonstrated the ability to reduce lung collagen deposition in a bleomycin-induced murine model of pulmonary fibrosis, highlighting its potential as a therapeutic agent for fibrotic lung diseases.[1][3] These application notes provide a summary of the quantitative data and detailed experimental protocols for the use of GSK3008348 in this widely used animal model.

Data Presentation

Table 1: Prophylactic Efficacy of GSK3008348 on Lung Collagen in Bleomycin-Treated Mice

| Treatment Group | Dose | Route of Administration | Treatment Frequency | Total Lung Hydroxyproline (µ g/lung ) | Percent Inhibition of Fibrosis |

| Saline + Vehicle | - | - | - | 135.8 ± 5.7 | - |

| Bleomycin + Vehicle | - | Intranasal | Daily for 14 days | 258.4 ± 15.1 | - |

| Bleomycin + GSK3008348 | 1 mg/kg | Intranasal | Daily for 14 days | 179.9 ± 12.3 | 52% |

| Bleomycin + GSK3008348 | 3 mg/kg | Intranasal | Daily for 14 days | 163.2 ± 9.8 | 63% |

Data extracted from John, A.E., et al. (2020). Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications.

Table 2: Therapeutic Efficacy of Inhaled GSK3008348 on Established Lung Fibrosis in Bleomycin-Treated Mice

| Treatment Group | Dose | Route of Administration | Treatment Frequency | Total Lung Hydroxyproline (µ g/lung ) | Percent Reduction in Established Fibrosis |

| Saline + Vehicle | - | - | - | 145.2 ± 8.9 | - |

| Bleomycin + Vehicle | - | Inhaled (nebulized) | Twice daily for 14 days (from day 14 post-bleomycin) | 310.5 ± 21.4 | - |

| Bleomycin + GSK3008348 | 0.3 mg/kg | Inhaled (nebulized) | Twice daily for 14 days (from day 14 post-bleomycin) | 225.1 ± 18.7 | 40% |

Data extracted from John, A.E., et al. (2020). Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications.

Signaling Pathways and Experimental Workflow

Caption: GSK3008348 inhibits αvβ6 integrin, blocking TGF-β activation and downstream fibrotic signaling.

Caption: Workflow for bleomycin-induced lung fibrosis model and GSK3008348 treatment.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted model that recapitulates key features of human IPF.[4][5]

Materials:

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

Sterile 0.9% saline

-

C57BL/6 mice (8-10 weeks old)[4]

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment. Anesthetize the mice using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile 0.9% saline to a final concentration of 1.5 U/kg body weight in a volume of 50 µL.

-

Intratracheal Instillation:

-

Position the anesthetized mouse on a surgical board at a 45-degree angle.

-

Visualize the trachea by making a small incision in the neck or by using a laryngoscope.

-

Carefully insert the intratracheal instillation device into the trachea.

-

Administer a single dose of 1.5 U/kg bleomycin in 50 µL of saline.[6]

-

Monitor the mouse until it recovers from anesthesia.

-

-

Post-Procedure Care: Provide appropriate post-operative care, including monitoring for any signs of distress. The development of fibrosis typically occurs over 14 to 28 days.

GSK3008348 Administration

GSK3008348 can be administered prophylactically (at the time of bleomycin instillation) or therapeutically (after the establishment of fibrosis).

A. Prophylactic Intranasal Administration:

Materials:

-

GSK3008348

-

Vehicle (e.g., sterile saline or appropriate buffer)

-

Micropipette

Procedure:

-

Drug Preparation: Prepare solutions of GSK3008348 in the vehicle at concentrations of 1 mg/kg and 3 mg/kg.

-

Administration:

-

Lightly anesthetize the mice.

-

Administer the prepared GSK3008348 solution intranasally in a volume of 35 µL.

-

Administer daily for 14 days, starting on the day of bleomycin instillation.

-

B. Therapeutic Inhaled (Nebulized) Administration:

Materials:

-

GSK3008348

-

Vehicle

-

Nebulizer system designed for rodents

Procedure:

-

Drug Preparation: Prepare a solution of GSK3008348 in the vehicle at a concentration of 0.3 mg/kg.

-

Administration:

-

Place the mice in the nebulizer chamber.

-

Administer the nebulized GSK3008348 solution twice daily.

-

Begin treatment on day 14 post-bleomycin instillation and continue for 14 days.

-

Assessment of Pulmonary Fibrosis

A. Hydroxyproline Assay for Collagen Content:

This assay quantifies the total amount of collagen in the lung tissue, a primary indicator of fibrosis.[5]

Procedure:

-

Tissue Harvest: At the end of the treatment period (e.g., day 21 or 28), euthanize the mice and perfuse the lungs with saline.

-

Homogenization: Harvest the entire lung and homogenize it in a known volume of distilled water.

-

Hydrolysis: Hydrolyze a known amount of the lung homogenate in 6N HCl at 110°C for 18-24 hours.

-

Assay: Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.

-

Calculation: Express the results as total µg of hydroxyproline per lung.

B. Histological Analysis (Ashcroft Scoring):

Histological evaluation provides a qualitative and semi-quantitative assessment of the extent and severity of lung fibrosis.

Procedure:

-

Tissue Processing: Fix the harvested lungs in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

-

Staining: Stain the lung sections with Masson's trichrome to visualize collagen deposition.

-

Scoring:

-

Examine the stained slides under a microscope.

-

Use the modified Ashcroft scoring system to grade the severity of fibrosis on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field).

-

Score multiple random fields per lung section and calculate the mean score for each animal.

-

Conclusion

The preclinical data and protocols outlined above demonstrate the utility of GSK3008348 as a potential anti-fibrotic agent in the bleomycin-induced lung fibrosis mouse model.[1] The provided methodologies offer a framework for researchers to investigate the efficacy and mechanism of action of GSK3008348 and other potential anti-fibrotic compounds. Adherence to these detailed protocols will ensure the generation of robust and reproducible data in the study of pulmonary fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Novel inhalation therapy in pulmonary fibrosis: principles, applications and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Calibrated Relationship Between Bleomycin Concentrations and Facets of the Active Phase Fibrosis in Classical Mouse Bleomycin Model [mdpi.com]

- 6. Frontiers | Repurposing of the small-molecule adrenoreceptor-inhibitor carvedilol for treatment of the fibrotic lung [frontiersin.org]

Application Notes and Protocols for GSK3008348 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosing and administration of GSK3008348 in preclinical animal studies, with a focus on its application in models of idiopathic pulmonary fibrosis (IPF). GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, which plays a critical role in the activation of transforming growth factor-β (TGFβ), a key mediator in fibrotic processes.[1][2]

Mechanism of Action

GSK3008348 is an RGD-mimetic compound that targets the αvβ6 integrin with high affinity.[3] By binding to αvβ6, it prevents the activation of latent TGFβ.[1] This inhibition of TGFβ signaling has been shown to reduce downstream pro-fibrotic effects, such as collagen deposition.[1][2] Furthermore, GSK3008348 induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin in lung epithelial cells, leading to a prolonged duration of action.[1][4]

Below is a diagram illustrating the signaling pathway targeted by GSK3008348.

References

- 1. researchgate.net [researchgate.net]

- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pa2online.org [pa2online.org]

Application Notes: GSK3008348 for the Study of TGF-β Mediated Fibrosis in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is a key activator of Transforming Growth Factor-beta (TGF-β), a central cytokine in the pathogenesis of fibrosis.[2][3] By binding to αvβ6, GSK3008348 prevents the release of active TGF-β, thereby inhibiting downstream pro-fibrotic signaling pathways.[1][2][3] These application notes provide detailed protocols for utilizing GSK3008348 to study TGF-β mediated fibrosis in various cell culture models.

Mechanism of Action

GSK3008348 is an RGD-mimetic that selectively binds to the αvβ6 integrin, which is upregulated in fibrotic tissues.[2][4] This binding induces the rapid internalization and lysosomal degradation of the αvβ6 integrin.[1][2] The primary function of the αvβ6 integrin is to activate latent TGF-β by releasing it from the Latency Associated Peptide (LAP). By inhibiting αvβ6, GSK3008348 effectively reduces the levels of active TGF-β in the local cellular environment. This leads to a downstream reduction in the phosphorylation of Smad2 (pSmad2), a key step in the canonical TGF-β signaling pathway that drives the expression of fibrotic genes.[2][5]

Data Presentation

Quantitative Data Summary of GSK3008348 Activity

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| IC50 | αvβ6 Integrin | 1.50 nM | Biochemical Assay | [6] |

| αvβ1 Integrin | 2.83 nM | Biochemical Assay | [6] | |

| αvβ3 Integrin | 12.53 nM | Biochemical Assay | [6] | |

| αvβ5 Integrin | 4.00 nM | Biochemical Assay | [6] | |

| αvβ8 Integrin | 2.26 nM | Biochemical Assay | [6] | |

| pIC50 | αvβ6 Integrin | 8.4 | Cell Adhesion Assay | |

| pKi | αvβ6 Integrin | 11.0 | Radioligand Binding Assay | [2] |

| Effect | Inhibition of pSmad2 | Concentration-dependent | NHBE Cells | [2] |

| Reduction of Collagen Deposition | Dose-dependent | Murine Model of Lung Fibrosis | [2][7] | |

| Decrease in Procollagen I | 10 µM, 1 hr | Primary Human Hepatic Stellate Cells | [6] |

Mandatory Visualizations

TGF-β Signaling Pathway and Inhibition by GSK3008348

References

- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Detection of αvβ6 Integrin in the Context of GSK3008348 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The αvβ6 integrin is a transmembrane heterodimer expressed almost exclusively on epithelial cells. Under normal physiological conditions, its expression is low in most adult tissues. However, it is significantly upregulated during tissue remodeling processes such as wound healing, fibrosis, and carcinogenesis. A key function of αvβ6 integrin is the activation of latent transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a crucial role in fibrosis and cancer progression.[1][2][3][4][5] This central role in pathology has made αvβ6 an attractive therapeutic target.

GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, developed as an inhaled therapy for idiopathic pulmonary fibrosis (IPF).[4][6][7][8] It acts as an RGD-mimetic, binding to αvβ6 with high affinity and consequently leading to the rapid internalization and lysosomal degradation of the integrin.[4][6][9] This action effectively reduces the activation of TGF-β, thereby mitigating pro-fibrotic signaling.[4][6][8]

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of αvβ6 integrin, particularly relevant for studies involving the therapeutic agent GSK3008348. The provided methodologies are essential for assessing target engagement, pharmacodynamic effects, and the overall impact of GSK3008348 on αvβ6 expression in preclinical and clinical tissue samples.

Quantitative Data: GSK3008348 Binding Affinity and Selectivity

GSK3008348 demonstrates high affinity for αvβ6 integrin and selectivity over other RGD-binding integrins. The following tables summarize the binding affinities (pKi, pIC50, and IC50) of GSK3008348 for various human integrins.

Table 1: Binding Affinity of GSK3008348 for Human αv Integrins

| Integrin | pKi (mean ± SEM) | Ki (nM) | Fold Selectivity vs. αvβ6 |

| αvβ6 | 11.0 ± 0.09 | 0.01 | 1 |

| αvβ1 | 8.68 ± 0.17 | 2.1 | 210 |

| αvβ3 | 7.43 ± 0.05 | 37.1 | 3710 |

| αvβ5 | 7.95 ± 0.07 | 11.2 | 1120 |

| αvβ8 | 8.70 ± 0.10 | 2.0 | 200 |

| α5β1 | 7.12 ± 0.20 | 75.9 | 7590 |

| αIIbβ3 | <5.0 | >10,000 | >1,000,000 |

Data sourced from radioligand binding assays.[6]

Table 2: IC50 Values of GSK3008348 for Human Integrins

| Integrin | IC50 (nM) |

| αvβ6 | 1.50 |

| αvβ1 | 2.83 |

| αvβ3 | 12.53 |

| αvβ5 | 4.00 |

| αvβ8 | 2.26 |

Data sourced from cell adhesion or fluorescence polarization assays.[2]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for αvβ6 Integrin in Paraffin-Embedded Tissue

This protocol is designed for the detection of αvβ6 integrin in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as human lung tissue.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 0.01 M citrate buffer, pH 6.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

-

3% Hydrogen peroxide

-

Blocking serum (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-integrin β6 polyclonal antibody (e.g., Bioss BS-5791R or similar)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) chromogen kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Place slides in a Coplin jar with citrate buffer (pH 6.0).

-

Heat the slides in a pressure cooker to boiling for 2-3 minutes.[10]

-

Alternatively, use a water bath at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[10]

-

Rinse with PBS or TBS.

-

-

Blocking:

-

Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 15-30 minutes in a humidified chamber.[10]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Rinse slides with PBS or TBS.

-

Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions.

-

-

Detection:

-

Rinse slides with PBS or TBS.

-

Prepare and apply DAB chromogen solution until a brown precipitate is visible.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Coverslip with a permanent mounting medium.

-

Important Considerations:

-

Antibody Selection: The choice of primary antibody is critical. Some monoclonal antibodies, such as clone E7P6, are not effective on formalin-fixed, paraffin-embedded tissues and are better suited for acetone-fixed frozen sections.[12] Always validate the antibody for your specific application and tissue preparation method.

-

Positive and Negative Controls: Include appropriate positive (e.g., tissue known to express αvβ6, such as certain carcinomas) and negative (e.g., omitting the primary antibody) controls in every experiment.[13]

-

Interpretation: αvβ6 integrin expression is typically localized to the cell membrane of epithelial cells.[10] Staining intensity and distribution should be carefully evaluated.

Protocol for Assessing GSK3008348-Induced αvβ6 Internalization by Immunofluorescence

This protocol outlines a method to visualize the internalization of αvβ6 integrin in cultured epithelial cells following treatment with GSK3008348.

Materials:

-

Epithelial cells (e.g., primary human lung epithelial cells)

-

Cell culture plates with coverslips

-

GSK3008348

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against β6 integrin

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed epithelial cells on coverslips and culture until they reach the desired confluency.

-

Treat cells with GSK3008348 at the desired concentration (e.g., 250 nM) for various time points (e.g., 0, 15, 30, 60 minutes) to observe the kinetics of internalization. A half-life of internalization of approximately 2.6 minutes has been reported.[6]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-β6 antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips on slides with a mounting medium containing DAPI or Hoechst.

-

Image the cells using a confocal microscope to visualize the localization of αvβ6 integrin. In untreated cells, staining will be predominantly at the cell surface, while in GSK3008348-treated cells, a shift to intracellular vesicles will be observed.[6][9]

-

Signaling Pathways and Experimental Workflows

αvβ6-Mediated Activation of TGF-β

The αvβ6 integrin binds to the RGD motif within the Latency-Associated Peptide (LAP) of the latent TGF-β complex. This interaction, coupled with cytoskeletal tension, induces a conformational change in LAP, leading to the release and activation of TGF-β. Activated TGF-β can then bind to its receptor (TGF-βR) and initiate downstream signaling cascades, such as the SMAD and MAPK pathways, promoting fibrosis and other pathological processes.

Caption: αvβ6 integrin activates latent TGF-β, leading to pro-fibrotic signaling.

Mechanism of Action of GSK3008348

GSK3008348 acts as a competitive inhibitor, binding to αvβ6 integrin and preventing its interaction with the latent TGF-β complex. Furthermore, the binding of GSK3008348 induces the rapid internalization of the αvβ6 integrin and its subsequent degradation in lysosomes. This dual action effectively blocks the activation of TGF-β.

Caption: GSK3008348 inhibits TGF-β activation by binding to and inducing the internalization of αvβ6.

Experimental Workflow for IHC Analysis

The following diagram illustrates a typical workflow for the immunohistochemical analysis of αvβ6 expression in tissue samples, for instance, in a study evaluating the effect of GSK3008348.

Caption: A standard workflow for preparing and analyzing tissue samples for αvβ6 expression via IHC.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Integrin β6 serves as an immunohistochemical marker for lymph node metastasis and promotes cell invasiveness in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrin Alpha V + Beta 6 Polyclonal Antibody (BS-5791R) [thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. αvβ6 integrin may be a potential prognostic biomarker in interstitial lung disease | European Respiratory Society [publications.ersnet.org]

Application Note: Western Blot Analysis of pSMAD2 Levels Following GSK3008348 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin.[1][2] The αvβ6 integrin plays a critical role in the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis and other pathological processes.[3][4] By binding to the αvβ6 integrin, GSK3008348 prevents the activation of latent TGF-β, thereby inhibiting downstream signaling pathways, including the phosphorylation of SMAD2 (pSMAD2).[3] This application note provides a detailed protocol for the analysis of pSMAD2 levels in cell lysates treated with GSK3008348 using Western blotting.

Signaling Pathway and Mechanism of Action

TGF-β signaling is initiated by the binding of active TGF-β to its cell surface receptors, leading to the phosphorylation of SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[5] GSK3008348, an RGD-mimetic, inhibits the αvβ6 integrin-mediated activation of TGF-β, thus reducing the levels of phosphorylated SMAD2.[3][6]

Caption: TGF-β/SMAD2 signaling pathway and the inhibitory action of GSK3008348.

Experimental Protocols

This section details the materials and methods for performing a Western blot analysis to quantify changes in pSMAD2 levels upon treatment with GSK3008348.

Materials

-

Cell Line: Human pulmonary alveolar epithelial cells (A549) or other relevant cell line expressing αvβ6 integrin.

-

GSK3008348: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

-

Recombinant Human TGF-β1: For stimulating the pathway.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels.

-

PVDF Membrane.

-